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An objective analysis for researchers and drug development professionals.

D-Psicose, also commercially known as allulose, is a rare sugar that has garnered significant

attention in the scientific community for its potential as a sugar substitute with unique

physiological properties. This guide provides a detailed comparison of its chemical identity,

physicochemical properties, metabolic fate, and effects on key biological pathways, supported

by experimental data. The terms D-Psicose and allulose are used interchangeably throughout

scientific literature to refer to the same monosaccharide.[1]

Chemical Identity: One and the Same
D-Psicose and allulose are trivial names for the same chemical entity, a monosaccharide that

is a C-3 epimer of D-fructose.[2] Its systematic name is D-ribo-2-hexulose.[2] The chemical

formula for D-Psicose/allulose is C6H12O6, identical to that of fructose and glucose, though its

structural arrangement is different.[3][4][5] This structural variance is the primary reason for its

distinct metabolic properties.[3]

Physicochemical Properties
D-Psicose/allulose exhibits physical properties that make it a versatile ingredient in various

applications.[2] A summary of its key quantitative properties is presented in Table 1.
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Property Value Source(s)

Molecular Formula C6H12O6 [3][4][5]

Molecular Weight 180.16 g/mol [5]

Sweetness (relative to

sucrose)
~70% [4][6][7][8][9][10]

Caloric Value 0.2–0.4 kcal/g [2][3][4][6][9][11]

Glycemic Index Near zero [2][10][12]

Melting Point 96°C

Solubility in water at 20°C ~67% [12]

Solubility in water at 60°C Nearly 100% [12]

Metabolic Fate and Physiological Effects
Unlike conventional sugars, D-Psicose/allulose is minimally metabolized in the human body.[2]

[3] Approximately 70-86% of ingested allulose is absorbed in the small intestine and

subsequently excreted in the urine without being used for energy.[3][9][13] The remaining

portion passes to the large intestine, where it is largely unfermented.[13]

Key Metabolic Effects:
Negligible Impact on Blood Glucose and Insulin: Numerous studies have demonstrated that

D-Psicose/allulose does not raise blood glucose or insulin levels, making it a suitable

sweetener for individuals with diabetes.[3][6][7][8][14]

Fat Metabolism: Research suggests that D-Psicose/allulose may enhance fat oxidation.[15]

[16] Studies in animal models indicate it may reduce body fat accumulation.[17]

Anti-inflammatory Properties: Early research indicates that allulose may possess anti-

inflammatory properties.[6]
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Study on Glycemic and Insulinemic Response
A prospective, randomized, double-blind, placebo-controlled, crossover study was conducted

on 30 subjects without diabetes to assess the effects of D-allulose on glucose and insulin

response to a sucrose load.[14]

Participants: 30 non-diabetic adults.[14]

Intervention: Participants were given a standard 50g oral sucrose load with either a placebo

or escalating doses of D-allulose (2.5g, 5.0g, 7.5g, and 10.0g).[14]

Methodology: A washout period of 7-14 days separated the crossover treatments. Plasma

glucose and insulin levels were measured at baseline and at 30, 60, 90, and 120 minutes

post-ingestion.[14]

Key Findings: D-allulose resulted in a dose-dependent reduction in plasma glucose at 30

minutes, which was statistically significant at the 7.5g and 10g doses. A similar trend was

observed for insulin levels, with a significant reduction at the 10g dose.[14]
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Caption: Workflow of a crossover clinical trial investigating the effect of D-allulose on

postprandial glucose and insulin levels.

Study on Fat Mass Reduction
A 12-week randomized, double-blind, placebo-controlled trial was conducted to evaluate the

dose-dependent effect of D-allulose on fat mass in 121 overweight/obese Korean adults.[17]

Participants: 121 adults with a BMI ≥ 23 kg/m ².[17]

Intervention: Participants were divided into three groups: placebo (sucralose), low D-allulose

(4g twice daily), and high D-allulose (7g twice daily).[17]

Methodology: Body composition, including body fat mass and percentage, was measured.

Abdominal fat area was assessed using CT scans.[17]
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Key Findings: The high D-allulose group showed a significant decrease in body fat

percentage, body fat mass, BMI, and total abdominal and subcutaneous fat areas compared

to the placebo group.[17]

Signaling Pathways
D-Psicose/allulose has been shown to modulate several key signaling pathways involved in

metabolism and inflammation.

PI3K/AKT Pathway: In animal models of type 2 diabetes, D-allulose supplementation

upregulated the expression of genes involved in the PI3K/AKT signaling pathway, which is

crucial for insulin-mediated glucose uptake.[18]

NF-κB Pathway: In vitro studies using adipocytes have demonstrated that D-allulose can

inhibit the NF-κB pathway, a key regulator of inflammation.[19]

GLP-1 Secretion: D-allulose has been found to stimulate the secretion of glucagon-like

peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[3]
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Caption: Overview of signaling pathways modulated by D-allulose.

Applications in Research and Industry
The unique properties of D-Psicose/allulose make it a valuable tool for researchers studying

metabolic pathways and a promising ingredient for the food and beverage industry.[20][21][22]

[23][24] Its ability to provide sweetness and bulk with minimal caloric contribution and no impact

on glycemic control opens avenues for the development of healthier food products.[20][22] It

has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug

Administration.[8][21]

Conclusion
In summary, D-Psicose and allulose are identical molecules with significant potential in both

research and commercial applications. Its distinct metabolic profile, characterized by minimal
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caloric contribution and a negligible effect on blood glucose and insulin, positions it as a

superior alternative to traditional sugars and other sweeteners. Further research into its long-

term effects and mechanisms of action will continue to elucidate its role in human health and

nutrition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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